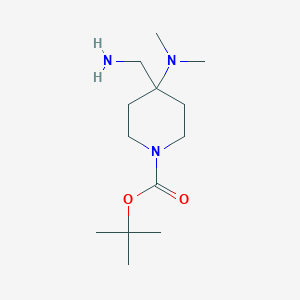

Tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate

Description

Chemical Structure: The compound features a piperidine ring substituted at the 4-position with both an aminomethyl (-CH₂NH₂) and a dimethylamino (-N(CH₃)₂) group. The tertiary butyl carbamate (Boc) group at the 1-position acts as a protective moiety (Figure 1).

Properties

Molecular Formula |

C13H27N3O2 |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H27N3O2/c1-12(2,3)18-11(17)16-8-6-13(10-14,7-9-16)15(4)5/h6-10,14H2,1-5H3 |

InChI Key |

JNIZKFQAZWLNQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate typically involves reacting piperidine derivatives with tert-butyl chloroformate and dimethylamine under controlled conditions to ensure high yield and purity.

The general reaction scheme is as follows:

- Starting Materials: Piperidine, tert-butyl chloroformate, dimethylamine.

- Reaction Conditions: Conduct the reaction in an organic solvent like dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

- Procedure: React piperidine with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. Then, react this intermediate with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale, using automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to ensure product consistency and purity.

Analysis and Characterization

Spectroscopic Analysis

A combination of Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Mass Spectrometry is used to characterize the structural integrity of the compound.

- NMR (¹H, ¹³C, DEPT-135): Use to confirm the presence of the dimethylamino methyl group (δ ~2.2 ppm for N-CH3) and the tert-butyl moiety (δ ~1.4 ppm).

- X-ray crystallography: Use for confirmation of stereochemistry and piperidine ring conformation.

- Mass spectrometry (HRMS): Use to validate molecular weight, with expected [M+H]+ peaks matching theoretical values (e.g., C₁₄H₂₇N₂O₂⁺ = 279.2072).

Resolving Conflicting Data

In the event of conflicting NMR/XRD data during structural analysis, consider dynamic conformational changes (e.g., piperidine ring puckering). Strategies to resolve such conflicts include:

- Variable-Temperature NMR: To freeze out conformers and resolve splitting peaks.

- DFT Calculations: Compare experimental XRD data (e.g., bond angles, torsion angles) with computational models to identify low-energy conformers.

- Deuterated Solvents: Eliminate solvent-induced shifts in NMR.

Biological Activity

Biological Activity Overview

Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate has garnered attention in medicinal chemistry for its potential biological activities. The compound features a piperidine ring, a tert-butyl group, and a dimethylamino substituent, which are crucial for its biological interactions. The molecular formula is C13H26N2O2, with a molecular weight of approximately 238.33 g/mol.

Enzyme Inhibition

The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access, which can lead to altered biochemical pathways, influencing cellular processes such as growth and differentiation.

Anticancer Properties

Recent studies indicate that this compound exhibits anticancer properties. In vitro assays demonstrated that treatment with this compound resulted in reduced proliferation of glioblastoma cells. For example, treatment with the compound led to a decrease in cell viability in U251 glioblastoma cells, as measured by DNA content assays.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | Concentration (nM) | Effect on Cell Viability |

|---|---|---|---|

| U251 | Glioblastoma | 400 | Significant decrease |

| MDA-MB-468 | 1000 | Moderate decrease |

Gene Expression Modulation

Transcriptome analysis following treatment with the compound revealed differential expression of genes associated with cancer pathways. Specifically, gene set enrichment analysis (GSEA) identified pathways related to mitotic spindle formation and epithelial-mesenchymal transition (EMT) as significantly regulated by the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the piperidine ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced forms of the compound with modified functional groups.

Substitution Products: Compounds with new substituents attached to the piperidine ring.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.

Medicine:

Drug Development:

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₂₂N₂O₂ (as per TCI America) .

- Molecular Weight : 214.31 g/mol .

- Synonym: 1-Boc-4-(aminomethyl)piperidine .

- Synthetic Role : Frequently used as an intermediate in medicinal chemistry, e.g., in acetylcholinesterase inhibitor synthesis for prodrug activation .

Comparison with Structurally Similar Compounds

Structural Variations in Piperidine Derivatives

The 4-position of the piperidine ring is a common site for functionalization. Below is a comparative analysis of substituents and their implications:

Key Observations :

Target Compound :

- Synthesized via coupling reactions using tert-butyl 4-(aminomethyl)piperidine-1-carboxylate as a precursor .

- Example: Reaction with 4-amino-5-chloro-2-methoxybenzoyl chloride in DMF with EDCI/HOBT activation .

Comparisons :

Table 1: Reaction Conditions for Selected Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP values estimated using fragment-based methods.

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(dimethylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H33N3O3

- Molecular Weight : 315.45 g/mol

- CAS Number : 1860258-37-2

- Structure : The compound features a piperidine ring with a tert-butyl group and a dimethylamino substituent, which are crucial for its biological activity.

The biological activity of this compound has been linked to its interaction with various biological targets, including:

- Hepatitis C Virus (HCV) : Research indicates that derivatives of the 4-aminopiperidine scaffold, including this compound, exhibit potent inhibitory effects on HCV replication. It acts synergistically with established antiviral drugs like Telaprevir and Daclatasvir, suggesting a potential role in combination therapies for hepatitis C .

- Cancer Therapy : Studies have demonstrated that similar piperidine derivatives possess anticancer properties. For instance, compounds derived from the piperidine scaffold have shown cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance their efficacy .

Table 1: Summary of Biological Activities

Case Studies

-

Antiviral Activity Against HCV :

A study conducted on the efficacy of 4-aminopiperidine derivatives reported that compound 1 (a close analog) demonstrated an EC50 value of 2.03 μM in inhibiting HCV replication in vitro. This study highlighted the compound's ability to interfere with the assembly and secretion stages of the HCV life cycle, making it a promising candidate for further development . -

Anticancer Properties :

In another investigation, a series of piperidine derivatives were tested against FaDu hypopharyngeal tumor cells. The results indicated that certain modifications led to increased cytotoxicity compared to standard treatments, suggesting that the piperidine framework could be optimized for improved therapeutic outcomes in cancer treatment .

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has identified key structural features that influence biological activity:

- Substituents on the Piperidine Ring : Variations in the substituents can significantly affect potency and selectivity for biological targets.

- Rigidity and Three-Dimensional Structure : The incorporation of rigid structures within the piperidine framework has been shown to improve binding affinity to target proteins, enhancing overall activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.